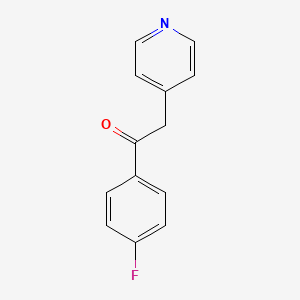

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

Vue d'ensemble

Description

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, also known as 4'-Fluoro-4-benzoylpyridine, is a chemical compound that belongs to the class of chalcones. It is a yellow solid that is soluble in organic solvents and is commonly used in scientific research applications.

Applications De Recherche Scientifique

Pharmacophore Design and Drug Development

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone derivatives are vital in the field of drug development, particularly as selective inhibitors in pharmacophore design. These compounds, often with a substituted imidazole scaffold, target the p38 mitogen-activated protein (MAP) kinase, a crucial player in proinflammatory cytokine release. The structures of these inhibitors, including their 4-fluorophenyl rings and pyridine substituents, bind selectively to the adenosine 5'-triphosphate (ATP) pocket, showcasing their potential in developing targeted therapies for inflammatory diseases (Scior et al., 2011).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), structurally related to 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, have been extensively used to develop chemosensors. These DFP-based chemosensors exhibit high selectivity and sensitivity, making them ideal for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of formyl groups in DFP compounds allows for significant modulations in sensing selectivity and sensitivity, highlighting their importance in analytical chemistry (Roy, 2021).

Synthesis of Hydroxycoumarins

Hydroxycoumarins are significant in pharmaceutical, perfumery, and agrochemical industries. 1-(2-Hydroxyphenyl)ethanone, structurally related to 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, is a crucial precursor in the synthesis of various hydroxycoumarins. These compounds, especially 3-hydroxycoumarin, have been the subject of extensive research due to their various chemical, photochemical, and biological properties (Yoda, 2020).

Development of Optoelectronic Materials

Compounds containing a pyrimidine ring, akin to the structure of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone, have been utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has resulted in the development of novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. These materials' electroluminescent properties are crucial for fabricating organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .

Mode of Action

The exact mode of action of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Related compounds have been suggested to act as possible activators of the insect ryr . This interaction could potentially lead to changes in calcium ion balance within the insect cells, disrupting normal cellular functions.

Biochemical Pathways

The biochemical pathways affected by 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone The activation of the ryr by similar compounds can lead to an increase in intracellular calcium levels . This could potentially affect various downstream pathways, including those involved in muscle contraction and neurotransmission.

Result of Action

The molecular and cellular effects of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone The activation of the ryr by similar compounds can lead to disruptions in normal cellular functions due to changes in calcium ion balance .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPVQCWVMWIUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438216 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone | |

CAS RN |

6576-05-2 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

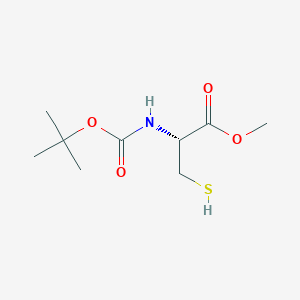

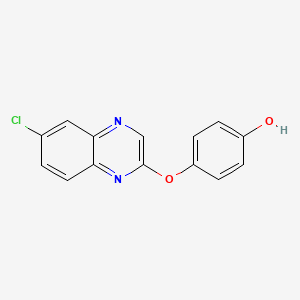

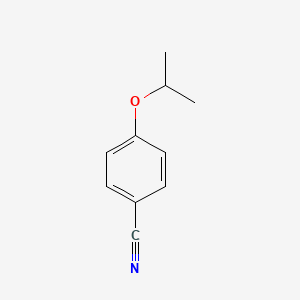

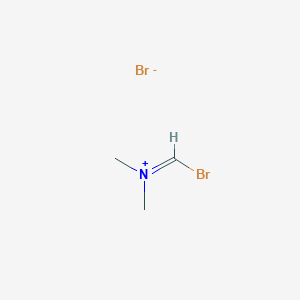

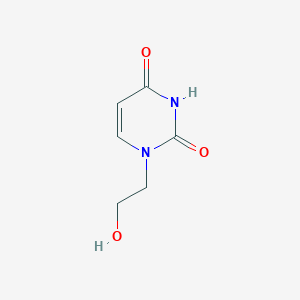

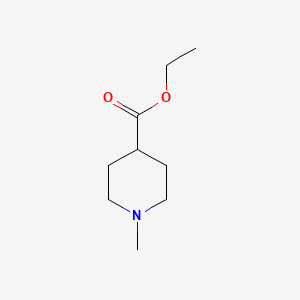

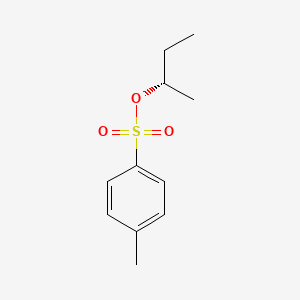

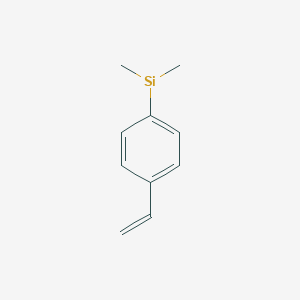

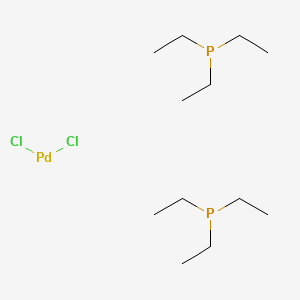

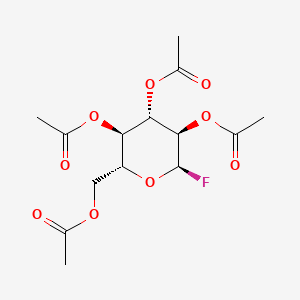

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

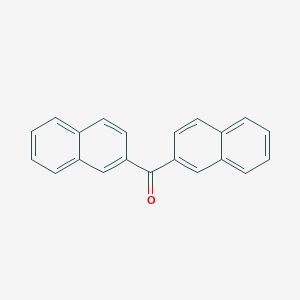

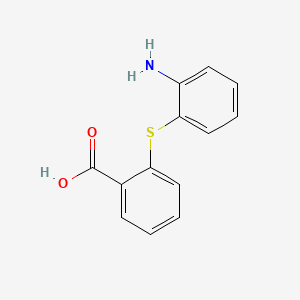

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.